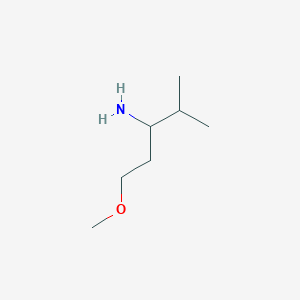
1-Methoxy-4-methylpentan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-methylpentan-3-amine, also known as MPA, is a psychoactive substance that belongs to the amphetamine class of drugs. It is a synthetic compound that has gained popularity in recent years due to its stimulating effects on the central nervous system. MPA is a potent dopamine reuptake inhibitor and has been found to have similar effects to other amphetamine-type stimulants such as methamphetamine and MDMA.
Wirkmechanismus
1-Methoxy-4-methylpentan-3-amine acts as a potent dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine from the synapse back into the presynaptic neuron. This leads to an increase in dopamine levels in the brain, resulting in the stimulating effects observed with the drug.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-Methoxy-4-methylpentan-3-amine include increased heart rate, blood pressure, and body temperature. It also leads to increased dopamine and norepinephrine levels in the brain, resulting in feelings of euphoria, increased energy, and heightened alertness.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methoxy-4-methylpentan-3-amine in lab experiments include its potent dopamine reuptake inhibition, which can be used to investigate the effects of dopamine on the central nervous system. However, the limitations of using 1-Methoxy-4-methylpentan-3-amine include its potential for abuse and addiction, as well as the lack of research on its long-term effects.
Zukünftige Richtungen
Future research on 1-Methoxy-4-methylpentan-3-amine could focus on its potential medical uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and other conditions that involve dopamine dysregulation. Additionally, further research could investigate the long-term effects of 1-Methoxy-4-methylpentan-3-amine use and potential strategies for mitigating its negative effects.
Synthesemethoden
The synthesis of 1-Methoxy-4-methylpentan-3-amine involves the reaction of 4-methylpentan-3-one with hydroxylamine hydrochloride to form 4-methylpentan-3-one oxime. This is then reduced with sodium borohydride to form 4-methylpentan-3-amine. The final step involves the methylation of the amine group with dimethyl sulfate to produce 1-methoxy-4-methylpentan-3-amine.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-methylpentan-3-amine has been used in scientific research to investigate the effects of dopamine reuptake inhibition on the central nervous system. It has been found to have similar effects to other amphetamine-type stimulants such as methamphetamine and MDMA in terms of increasing dopamine and norepinephrine levels in the brain.
Eigenschaften
IUPAC Name |
1-methoxy-4-methylpentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(8)4-5-9-3/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXJHGDHEXDWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

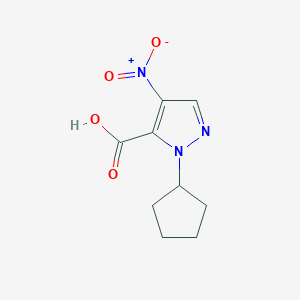
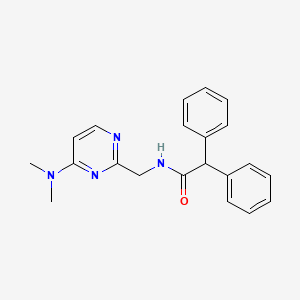

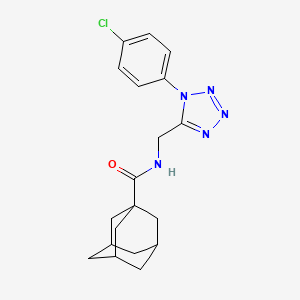
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)
![N'-[(4-chlorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2806728.png)
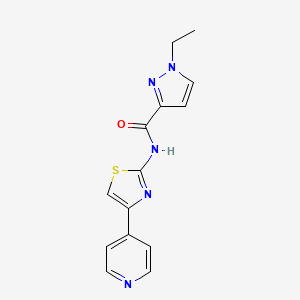
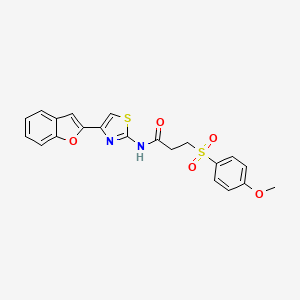
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2806731.png)


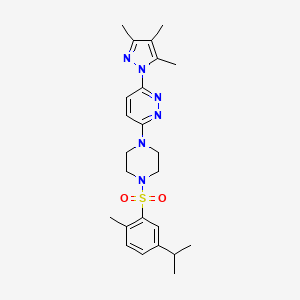
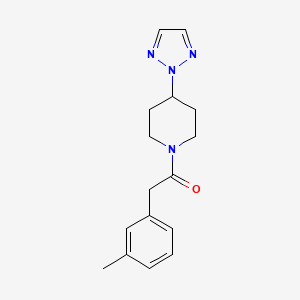
![[(2E)-1-Methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/no-structure.png)